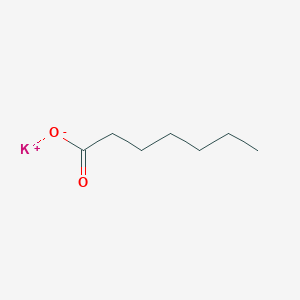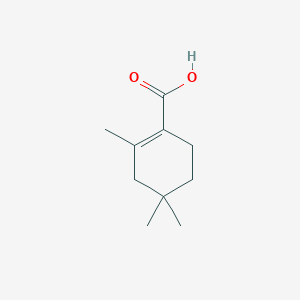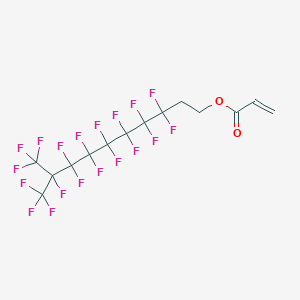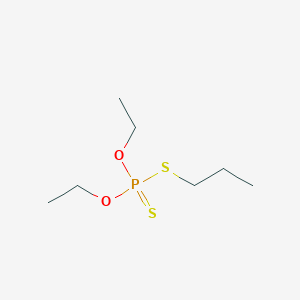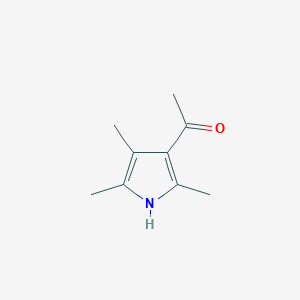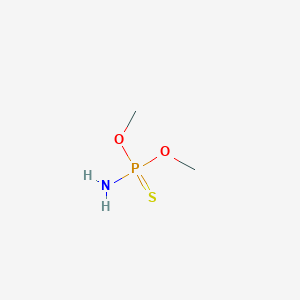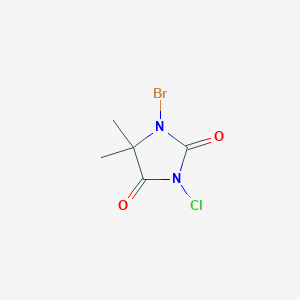
Agribrom
Overview
Description
Molecular Structure Analysis
The molecular formula of Agribrom is C5H6BrClN2O2, and its molecular weight is 241.47 g/mol. The chemical structure of Agribrom consists of three bromine atoms attached to a central carbon atom, resulting in a highly stable molecular structure.Physical And Chemical Properties Analysis
Agribrom is a solid substance . It is soluble in organic solvents, such as methanol and chloroform, but is insoluble in water due to its high hydrophobicity. The compound has a density of 1.91±0.1 g/cm3 (Predicted) and a melting point of 159-163°C .Scientific Research Applications
Control of Algal and Fungal Growth in Tobacco Production
Agribrom has been tested for its effectiveness in controlling algal and fungal growth in tobacco transplant float-production systems . The compound was sprayed weekly on the surface of the growth medium at various concentrations . However, the experiments showed that Agribrom had no significant effects on algal or fungal growth at any treatment rate, regardless of the timing of application . These data indicate that spray applications of Agribrom will not control algal or fungal growths in tobacco transplant float-production systems .
Control of Fungal Diseases in Ornamentals
Agribrom has also been evaluated for its potential to control fungal diseases in ornamental crops . The compound was added to the irrigation water and applied to the leaf surface at concentrations of about 50 to 60 ppm . The results showed varying degrees of disease control, with control ranging from 71 to 93% for the majority of the leaf spotting fungi (Alternaria, Corynespora, Drechslera, and Fusarium leaf spots) .
Safety and Hazards
Mechanism of Action
Target of Action
Agribrom, chemically known as 1-bromo-3-chloro-5,5-dimethyl-2,4-imidazolidine-dione, is primarily used to control a broad range of microorganisms in the greenhouse . Its primary targets are algae, fungi, bacteria, viruses, protozoa, and other microorganisms . It is particularly effective against algal and fungal slimes on the surface of the growth medium .
Mode of Action
Agribrom controls its targets by physically damaging or oxidizing the organisms’ cells . The bromine compounds formed when Agribrom is mixed with water, such as hypobromous acid and bromamines, are believed to be the primary biocidal agents responsible for its effectiveness .
Pharmacokinetics
It is known that agribrom has a low solubility relative to common greenhouse fertilizers . It is also known to degrade rapidly in the environment, resulting in minimal environmental impact due to low residual build-up .
Result of Action
The primary result of Agribrom’s action is the control of microorganisms in the greenhouse environment . It is particularly effective in controlling algal and fungal growths . It should be noted that agribrom applications had no effect on the number of plants or biomass production in tests .
Action Environment
Agribrom is generally quick-acting, killing microorganisms in minutes . With heavy microorganism build-ups, repeated applications are needed to penetrate and eliminate the problem . Environmental factors such as temperature and moisture likely influence the compound’s action, efficacy, and stability. For instance, Agribrom’s solubility and degradation rate may vary with temperature . Furthermore, the presence of organic matter in the environment could potentially influence the effectiveness of Agribrom.
properties
IUPAC Name |
1-bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2O2/c1-5(2)3(10)8(7)4(11)9(5)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEXCQIOSMOEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1Br)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032591 | |
| Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione | |
CAS RN |
16079-88-2 | |
| Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16079-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016079882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Imidazolidinedione, 1-bromo-3-chloro-5,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromo-3-chloro-5,5-dimethylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BROMO-3-CHLORO-5,5-DIMETHYL-2,4-IMIDAZOLIDINEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W18O2G87ND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Agribrom and what is its intended use in the context of the provided research?
A1: Agribrom is a commercial name for the chemical compound 1-bromo-3-chloro-5,5-dimethyl-2,4-imidazolidinedione. [] While its broader applications are not detailed in the provided research, one study investigated its effectiveness as an algaecide in evaporative cooling pad systems. [] These systems are commonly used in greenhouses to regulate temperature, and algal growth can hinder their efficiency.
Q2: How does Agribrom compare to other substances tested for algae control in the cooling pad study?
A2: The research [] compared Agribrom to sodium hypochlorite, organo-sulfur compounds, quaternary ammonium compounds, cupric sulfate, and ammonium chloride. Interestingly, the study found that Agribrom, at the tested concentrations of 15 and 30 ppm, did not demonstrate better algae control than using water alone. This suggests that Agribrom, at least at those concentrations, might not be the most effective solution for algae control in such systems. Other substances, particularly quaternary ammonium compounds, showed more promising results.
Q3: Are there any details on the mechanism of action of Agribrom against algae?
A3: Unfortunately, the provided research [, ] does not delve into the specific mechanism of action of Agribrom against algae. Further research would be needed to understand how it interacts with algal cells to exert its algicidal effect. Understanding this mechanism would be crucial for optimizing its use and potentially developing more targeted and effective algaecides.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




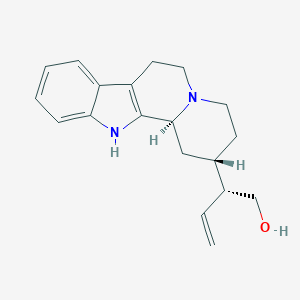
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)

